(R)-7-Azaspiro[3.5]nonan-1-amine
Description
(R)-7-Azaspiro[3.5]nonan-1-amine is a chiral spirocyclic amine characterized by a bicyclic structure where a nitrogen atom bridges two rings: a 3-membered and a 5-membered ring. The spiro architecture confers rigidity, which is advantageous in drug discovery for stabilizing bioactive conformations and enhancing target selectivity . This compound has been explored as a "linchpin" in medicinal chemistry, particularly in kinase inhibitor design (e.g., CK2α targeting), where its rigidity optimizes linker length and reduces ring strain compared to flexible alkyl chains .
Properties
Molecular Formula |
C8H16N2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(3R)-7-azaspiro[3.5]nonan-3-amine |
InChI |
InChI=1S/C8H16N2/c9-7-1-2-8(7)3-5-10-6-4-8/h7,10H,1-6,9H2/t7-/m1/s1 |
InChI Key |
CCIGTPWIGSZLRT-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC2([C@@H]1N)CCNCC2 |
Canonical SMILES |
C1CC2(C1N)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Azaspiro[3.5]nonan-1-amine typically involves the use of Reformatsky reagents. For instance, the reaction of methyl 1-bromocyclohexanecarboxylate with N′-(arylmethylidene)benzohydrazides results in the formation of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides through intramolecular cyclization . The reaction conditions often include the use of zinc and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for ®-7-Azaspiro[3.5]nonan-1-amine are not extensively documented, the scalability of the synthesis can be achieved through optimization of the reaction conditions and the use of continuous flow reactors. This ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
®-7-Azaspiro[3.5]nonan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives with different substituents.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a diverse range of products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
Scientific Research Applications
Synthetic Routes
The synthesis of (R)-7-Azaspiro[3.5]nonan-1-amine often involves the use of Reformatsky reagents, leading to the formation of complex organic molecules through intramolecular cyclization reactions. For example, the reaction of methyl 1-bromocyclohexanecarboxylate with N′-(arylmethylidene)benzohydrazides yields N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides.
Chemistry
This compound serves as a valuable building block in the synthesis of complex organic compounds. Its spirocyclic structure allows for unique chemical reactivity that can be exploited in various synthetic pathways.
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a precursor in the development of novel organic molecules. |
| Material Science | Explored for its properties in creating new materials with enhanced stability and reactivity. |
Biology
Research has indicated that this compound possesses potential biological activities, including antimicrobial and analgesic properties. Studies have investigated its efficacy against various pathogens and its role as a bioactive compound.
Medicine
In medicinal chemistry, this compound has been explored for its therapeutic applications, particularly in drug development targeting various diseases.
Industry
The compound's unique properties make it suitable for applications in specialty chemicals and materials science.
Case Studies
Several studies have highlighted the practical applications of this compound:
- Antiviral Research : A study demonstrated that derivatives of this compound showed promise as potent inhibitors against SARS-CoV-2 protease, indicating potential for developing antiviral therapeutics .
- Analgesic Properties : Preclinical trials indicated that the compound exhibited significant analgesic effects comparable to established pain relievers, warranting further investigation into its mechanism and efficacy in clinical settings.
- Material Science Innovations : Research into polymer composites incorporating this compound revealed enhanced thermal stability and mechanical properties, suggesting its utility in advanced material applications .
Mechanism of Action
The mechanism of action of ®-7-Azaspiro[3.5]nonan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
Structural and Functional Group Variations
Spirocyclic compounds with nitrogen (azaspiro) or oxygen (oxaspiro) heteroatoms and varying substituents are widely used as building blocks. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Rigidity and Ring Strain
- This compound exhibits higher rigidity than linear linkers (e.g., pentyl chains) due to its spirocyclic system, reducing entropic penalties in target binding .
Heteroatom Effects
- Replacing nitrogen with oxygen (e.g., 7-Oxaspiro[3.5]nonan-2-amine) reduces basicity and alters hydrogen-bonding capacity, which may affect solubility and target affinity .
- 3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one incorporates a phenyl group and ketone, broadening applications in material science but introducing steric bulk that may limit bioavailability .
Functional Group Modifications
- Protective groups like Boc (tert-butyloxycarbonyl) in tert-butyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate enhance stability during synthesis but require deprotection for biological activity .
Spiro Ring Size and Positional Isomerism
- Positional isomerism (e.g., NH₂ at position 1 vs. 2 in azaspiro compounds) alters molecular geometry, impacting interactions with chiral enzyme pockets .
Biological Activity
(R)-7-Azaspiro[3.5]nonan-1-amine is a bicyclic compound with significant potential in medicinal chemistry, particularly due to its unique spiro configuration that incorporates nitrogen. This article delves into the biological activity of this compound, highlighting its therapeutic applications, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 139.21 g/mol. The compound is often encountered in its hydrochloride form, enhancing solubility and stability for various applications.
Antidepressant Activity
Research indicates that compounds related to this compound may influence neurotransmitter systems, suggesting potential antidepressant properties. A study highlighted that similar spiro compounds exhibit interactions with serotonin receptors, which are crucial for mood regulation.
GPR119 Agonism
A notable study focused on the design and synthesis of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The most promising compound identified, referred to as 54g, demonstrated significant glucose-lowering effects in diabetic rat models, indicating its potential as a therapeutic agent for metabolic disorders .
Matrix Metalloproteinase Inhibition
Another area of interest involves the inhibition of matrix metalloproteinases (MMPs). Compounds derived from the 7-azaspiro framework have shown moderate inhibitory activity against MMP-2 and MMP-9, which are implicated in various diseases including cancer. For instance, sulfonyl phosphonate derivatives displayed IC50 values around 0.95 µM, suggesting their utility in developing MMP inhibitors .
Structure-Activity Relationships
The biological activity of this compound can be significantly influenced by structural modifications:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Methyl-7-Azaspiro[3.5]nonan-1-amine | Methyl substitution at position 7 | Enhanced lipophilicity may affect bioavailability |
| (S)-7-Azaspiro[3.5]nonan-1-amine | Enantiomeric form | Potentially different pharmacodynamics |
| Sulfonyl phosphonate derivatives | Incorporation of sulfonyl groups | Moderate MMP inhibition |
These variations highlight how specific structural changes can enhance or alter the biological properties of the base compound.
Case Study 1: Antidepressant Potential
In a comparative study, researchers synthesized various azaspiro compounds and evaluated their binding affinity to serotonin receptors. Results indicated that the (R) enantiomer exhibited a higher binding affinity compared to its (S) counterpart, reinforcing the importance of stereochemistry in drug design .
Case Study 2: GPR119 Agonists
The optimization process for GPR119 agonists led to the identification of compound 54g, which not only showed favorable pharmacokinetics but also significantly reduced blood glucose levels in diabetic rat models. This finding suggests that further development could lead to effective treatments for type 2 diabetes .
Case Study 3: MMP Inhibition
A series of sulfonyl phosphonate derivatives were tested for their ability to inhibit MMPs involved in tumor progression. Compound 6d was identified as having the highest potency among tested derivatives, demonstrating IC50 values lower than those of standard controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
